ethyl 5-ethyl-2-[(E)-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]thiophene-3-carboxylate
Overview
Description
Ethyl 5-ethyl-2-[(E)-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a pyrimidine moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-ethyl-2-[(E)-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a pyrimidine derivative under basic conditions. The reaction may involve the use of reagents such as phosphorus pentasulfide (P4S10) for sulfurization and methanesulfonic acid (MsOH) as a catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethyl-2-[(E)-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine moiety can be reduced to form dihydropyrimidines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the pyrimidine moiety may yield dihydropyrimidines.
Scientific Research Applications
Ethyl 5-ethyl-2-[(E)-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anti-inflammatory agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of ethyl 5-ethyl-2-[(E)-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and pyrimidine-based molecules. Examples include:
Thiophene-2-carboxylate derivatives: Known for their applications in organic electronics and materials science.
Pyrimidine-5-carboxylate derivatives: Explored for their bioactive properties and potential therapeutic applications
Uniqueness
What sets ethyl 5-ethyl-2-[(E)-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]thiophene-3-carboxylate apart is its unique combination of a thiophene ring and a pyrimidine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-ethyl-2-[(E)-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c1-3-7-5-8(13(20)22-4-2)12(23-7)15-6-9-10(18)16-14(21)17-11(9)19/h5-6H,3-4H2,1-2H3,(H3,16,17,18,19,21)/b15-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCHYAVQWKXRKP-GIDUJCDVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)N=CC2=C(NC(=O)NC2=O)O)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(S1)/N=C/C2=C(NC(=O)NC2=O)O)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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